molecular formula C20H27NO5 B12296563 Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate

Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate

Cat. No.: B12296563
M. Wt: 361.4 g/mol
InChI Key: WSFLZAYETOZXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate is a complex organic compound with a unique structure that includes a benzenemethanol core, an amino group, and a methoxyphenoxy butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate typically involves multiple steps. One common method includes the reaction of benzenemethanol with 4-(4-amino-2-methoxyphenoxy)butyl acetate under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-amino-α,α-bis(4-aminophenyl)-: A compound with a similar benzenemethanol core but different substituents.

    Benzenemethanol, 4-methoxy-: Another related compound with a methoxy group instead of the amino and methoxyphenoxy butyl chain.

Uniqueness

Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

acetic acid;5-(4-amino-2-methoxyphenoxy)-1-phenylpentan-1-ol

InChI

InChI=1S/C18H23NO3.C2H4O2/c1-21-18-13-15(19)10-11-17(18)22-12-6-5-9-16(20)14-7-3-2-4-8-14;1-2(3)4/h2-4,7-8,10-11,13,16,20H,5-6,9,12,19H2,1H3;1H3,(H,3,4)

InChI Key

WSFLZAYETOZXPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C=CC(=C1)N)OCCCCC(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.